molecular formula C5H7NO4 B7902233 2-(2-Oxooxazolidin-5-yl)acetic acid

2-(2-Oxooxazolidin-5-yl)acetic acid

Cat. No.: B7902233
M. Wt: 145.11 g/mol
InChI Key: MTZFESAXMFTYQB-UHFFFAOYSA-N
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Description

2-(2-Oxooxazolidin-5-yl)acetic acid (CAS: 114948-71-9) is a chiral oxazolidinone derivative with a molecular formula of C5H7NO4 and a molecular weight of 145.11 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Derivatives of (5-oxooxazolidin-4-yl)acetic acid are recognized in scientific literature for their application as protective groups for the α-carboxyl group of aspartic acid in the synthesis of complex peptides, particularly facilitating the preparation of β-branched peptide derivatives . The (R)-enantiomer is available for studies requiring stereochemical specificity . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZFESAXMFTYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Oxooxazolidin 5 Yl Acetic Acid and Its Derivatives

Stereoselective Synthesis Approaches to Chiral 2-Oxazolidinones

The asymmetric synthesis of 2-oxazolidinones is a well-established field, driven by their importance as chiral auxiliaries and as key structural motifs in pharmaceuticals. rsc.org The primary strategies to achieve enantiopure 2-oxazolidinones involve either starting with enantiomerically pure precursors or resolving a racemic mixture.

A common and effective method for synthesizing enantiopure 2-oxazolidinones is to start with readily available chiral precursors, such as α-amino acids or their corresponding amino alcohols. rsc.org These precursors already possess the desired stereocenter, which is then incorporated into the oxazolidinone ring.

One approach involves the cyclization of optically pure β-amino alcohols with phosgene (B1210022) or its derivatives. rsc.org This method, while effective, often requires the use of toxic reagents. A notable example is the synthesis of enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from various aziridine-2-methanols through intramolecular cyclization with phosgene. The α-methylbenzyl group on the nitrogen can be subsequently cleaved to yield both enantiomers of 4-(chloromethyl)oxazolidinones. bioorg.org

Another strategy utilizes chiral aziridines as precursors. For instance, enantiomerically pure aziridine-2-carboxylates and aziridine-2-carboxaldehydes can undergo organometallic addition followed by intramolecular cyclization of the resulting amino alcohol moiety to form the oxazolidinone ring. bioorg.org The coupling of optically pure epoxides and isocyanates, promoted by both metal and organocatalysts, is another powerful method for preparing optically pure 2-oxazolidinones. nih.gov

More recently, asymmetric hydrogenation of 2-oxazolones has emerged as a powerful alternative for the late-stage construction of the key stereocenter. Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones has been shown to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.org

When an enantioselective synthesis is not feasible or efficient, chiral resolution of a racemic mixture of oxazolidinones can be employed. This process separates the two enantiomers from each other. wikipedia.org

A widely used method for chiral resolution is the formation of diastereomeric salts. The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomers. wikipedia.orgpharmtech.com These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. For example, racemic alcohols can be resolved using optically active mandelic acid, where one enantiomer forms an insoluble salt that can be filtered off. wikipedia.org

Capillary electrophoresis using cyclodextrins as chiral selectors is another effective technique for the chiral separation of oxazolidinone analogs. Anionic cyclodextrin derivatives, particularly heptakis-(6-sulfo)-β-cyclodextrin, have shown high enantioresolution values for several oxazolidinone enantiomeric pairs. nih.gov

General Strategies for the Construction of the 2-Oxazolidinone (B127357) Ring System

The construction of the 2-oxazolidinone ring is a fundamental step in the synthesis of 2-(2-oxooxazolidin-5-yl)acetic acid and its derivatives. Several general strategies have been developed for this purpose.

A prevalent method involves the reaction of epoxides with isocyanates. This reaction can be catalyzed by both metal catalysts and organocatalysts to afford 2-oxazolidinones. nih.gov Another common approach is the reaction of aziridines with carbon dioxide. mdpi.com For instance, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO2 can produce 5-vinyloxazolidinones with high yield, regioselectivity, and stereoselectivity. organic-chemistry.org

Intramolecular cyclization reactions are also widely employed. For example, enantiopure 2-(Boc-aminomethyl)aziridines can be converted into enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones through a stereospecific and regioselective intramolecular nucleophilic ring opening promoted by BF3·Et2O. researchgate.net An asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement provides an efficient route to 4,5-disubstituted oxazolidin-2-ones. This involves the conversion of an acyl azide intermediate, which upon thermal decomposition and rearrangement, undergoes intramolecular ring closure to form the desired oxazolidinone. mdpi.com

Furthermore, an electrochemically mediated carboxylative cyclization of allylic amines with CO2 has been developed to provide 2-oxazolidinones while preserving unsaturation in the molecule. organic-chemistry.org

Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, further modifications can be made to the acetic acid moiety and the nitrogen atom of the oxazolidinone ring to generate a diverse range of derivatives.

The carboxylic acid group of the acetic acid side chain is a versatile handle for various chemical transformations. Standard carboxylic acid chemistry can be applied to introduce a wide array of functional groups.

Table 1: Examples of Functionalization of the Acetic Acid Moiety

Reaction Type Reagents and Conditions Resulting Functional Group
Esterification Alcohol, Acid catalyst (e.g., H2SO4) Ester
Amide Coupling Amine, Coupling agent (e.g., DCC, EDC) Amide
Reduction Reducing agent (e.g., LiAlH4, BH3) Primary Alcohol

These transformations allow for the introduction of various substituents, enabling the exploration of structure-activity relationships in medicinal chemistry applications. For example, the synthesis of β-substituted, β-amino acids can be achieved through α-substituted succinic acid derivatives, which can be conceptually related to the functionalization of the acetic acid moiety. mdpi.com

The nitrogen atom of the oxazolidinone ring can also be functionalized, most commonly through N-acylation or N-alkylation reactions. These modifications are crucial for the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis.

The N-(R)- or N-(S)-1-phenylethyl group has been shown to be an efficient chiral auxiliary for inducing asymmetry at the 4- and 5-positions of the 4-oxazolin-2-one ring. nih.gov This highlights the importance of the substituent on the ring nitrogen in directing stereoselective transformations.

Copper-catalyzed N-arylation is a valuable method for introducing aryl groups onto the oxazolidinone nitrogen. For example, the antibiotic linezolid (B1675486) can be synthesized by the CuI-catalyzed N-arylation of a 5-(aminomethyl)-1,3-oxazolidin-2-one intermediate. researchgate.net Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides also provides a route to 3-aryl-2-oxazolidinones. organic-chemistry.org

Table 2: Common N-Substituents on the Oxazolidinone Ring

Substituent Method of Introduction Purpose
Acyl groups Acylation with acyl chlorides or anhydrides Chiral auxiliaries in aldol reactions, alkylations, etc.
Alkyl groups Alkylation with alkyl halides Modify steric and electronic properties
Aryl groups Copper or Palladium-catalyzed arylation Synthesis of biologically active compounds

These derivatization strategies provide access to a vast chemical space of this compound derivatives, facilitating the development of new chiral auxiliaries, catalysts, and therapeutic agents.

Introduction of Complex Ring Systems and Heterocycles into Oxazolidinone Derivatives

The versatility of the oxazolidinone scaffold in medicinal chemistry is significantly enhanced by the introduction of complex ring systems and various heterocycles. These modifications can profoundly influence the compound's pharmacological profile. A range of synthetic methodologies has been developed to append these cyclic moieties, particularly at the C-5 position of the oxazolidinone ring, leading to novel derivatives with diverse structural features.

Fused Bicyclic Heteroaryl C-Rings

One key strategy involves the incorporation of fused bicyclic heteroaryl systems onto the oxazolidinone core. These modifications have been explored to develop potent antibacterial agents. The synthesis often begins with the preparation of a key intermediate, such as (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one, which serves as an anchor for further elaboration. nih.gov

A common and effective method for attaching these ring systems is the Suzuki coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the oxazolidinone moiety and the heterocyclic ring. The general process involves the reaction of a boronic acid or ester derivative of the heterocycle with an aryl halide derivative of the oxazolidinone. nih.gov For instance, various heteroaryl bromides can be converted to their corresponding pinacol boronate esters, which then react with the iodinated oxazolidinone intermediate in the presence of a palladium catalyst like PdCl2(dppf) and a base such as potassium carbonate (K2CO3). nih.gov This approach has been successfully used to synthesize oxazolidinone derivatives incorporating fused bicyclic heteroaryls like pyrazolopyridine, imidazopyridine, and triazolopyridine. nih.gov

A series of novel oxazolidinone antibacterials featuring diverse fused heteroaryl C-rings, including a benzoxazinone substructure, have been synthesized using this methodology. nih.gov The process typically involves a two-step sequence performed in a single pot. nih.gov

Table 1: Synthesis of Oxazolidinone Derivatives with Fused Heteroaryl C-Rings via Suzuki Coupling nih.gov

EntryHeteroaryl BromideOxazolidinone IntermediateReaction ConditionsProductYield (%)
1Pyrazolopyridine bromide(R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-onea) Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80–90 °C; b) K₂CO₃, EtOH, H₂O, 80–90 °CPyrazolopyridine-substituted oxazolidinone65
2Imidazopyridine bromide(R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-onea) Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80–90 °C; b) K₂CO₃, EtOH, H₂O, 80–90 °CImidazopyridine-substituted oxazolidinone72
3Triazolopyridine bromide(R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-onea) Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80–90 °C; b) K₂CO₃, EtOH, H₂O, 80–90 °CTriazolopyridine-substituted oxazolidinone58
4Benzoxazinone bromide(R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-onea) Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80–90 °C; b) K₂CO₃, EtOH, H₂O, 80–90 °CBenzoxazinone-substituted oxazolidinone68

Attachment of Monocyclic and Bicyclic Heterocycles at the C-5 Position

A wide variety of heterocyclic systems have been attached to the C-5 side chain of the oxazolidinone ring to modulate biological activity. These include isoxazoles, thiadiazoles, and triazoles. researchgate.net The 1,2,3-triazole ring, in particular, is a valuable pharmacophore that can be introduced via copper- or ruthenium-catalyzed azide-alkyne cycloaddition reactions. researchgate.net

Another approach involves the synthesis of analogues with bicyclic oxazine functionalities at the C-5 position through a nitroso Diels-Alder (NDA) reaction. researchgate.net This cycloaddition-like reaction provides a pathway to complex bicyclic systems. researchgate.net

The Diels-Alder reaction has also been employed for the synthesis of 6-5-5 fused crown-like tetrahydropyranofuran (THF) systems. mdpi.com In one example, the reaction of cyclopentadiene with a chiral 3-(acyloxy)acryloyloxazolidinone derivative yielded an endo-diastereoselective cycloadduct, which served as a key intermediate for the synthesis of the complex fused ring structure. mdpi.com

Table 2: Examples of Heterocyclic Systems Introduced into Oxazolidinone Derivatives

Heterocyclic SystemPoint of AttachmentSynthetic Method MentionedReference
IsoxazoleC-5 Side ChainGeneral Synthesis researchgate.net
ThiadiazoleC-5 Side ChainGeneral Synthesis researchgate.net
1,2,3-TriazoleC-5 Side ChainAzide-Alkyne Cycloaddition researchgate.net
Bicyclic OxazineC-5 Side ChainNitroso Diels-Alder Reaction researchgate.net
Benzisoxazole fused with spiropyrimidinetrioneCore StructureGeneral Synthesis nih.gov
6-5-5 Fused Crown-like TetrahydropyranofuranCore StructureDiels-Alder Reaction mdpi.com

Combination of Heterocyclic Systems

In the search for new bioactive compounds, another synthetic strategy is to combine two or more distinct heterocyclic systems within a single molecule. nih.gov This can lead to synergistic effects by incorporating different pharmacophores. For example, derivatives of (2,4-dioxothiazolidin-5-yl)acetic acid have been synthesized to include other heterocyclic moieties like thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin. The synthesis involves reacting (2,4-dioxo-1,3-thiazolidin-5-yl)acetyl chloride with 5-benzylidene derivatives of the target heterocycle in anhydrous pyridine. nih.gov This method creates an ester linkage between the two heterocyclic components. nih.gov

Chemical Reactivity and Transformation Pathways of 2 2 Oxooxazolidin 5 Yl Acetic Acid Derivatives

Ring-Opening and Ring-Closure Reactions of the Oxazolidinone Core

The oxazolidinone ring is a stable heterocyclic system, but it can undergo ring-opening and ring-closure reactions under specific conditions. These reactions are crucial for the synthesis and modification of oxazolidinone-containing compounds.

Ring-Opening Reactions: The oxazolidinone ring can be opened by hydrolysis, which is the reverse of its synthesis. wikipedia.org This reaction is typically catalyzed by acid or base and results in the formation of a β-amino alcohol. The stability of the ring to hydrolysis is influenced by the substituents on the ring. For instance, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and subsequent opening.

Ring-Closure Reactions: The formation of the oxazolidinone ring is often achieved through intramolecular cyclization reactions. A common strategy involves the reaction of a β-amino alcohol with a carbonylating agent, such as phosgene (B1210022) or its derivatives. Another approach is the intramolecular rearrangement of an acyl azide, which proceeds through an isocyanate intermediate that undergoes ring closure. nih.gov For example, the synthesis of 4,5-disubstituted oxazolidin-2-ones has been accomplished through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which involves an effective intramolecular ring closure. nih.gov

Ring-closing metathesis (RCM) has also been employed to synthesize heterocyclic compounds containing a thiazocine ring, which shares some structural similarities with the oxazolidinone system. mtu.edu This method involves the use of a ruthenium catalyst to facilitate the formation of a cyclic olefin from a diene precursor. mtu.edu

Reactions Involving the Acetic Acid Side Chain

The acetic acid side chain of 2-(2-Oxooxazolidin-5-yl)acetic acid provides a carboxylic acid functional group that can undergo a variety of standard transformations. These include esterification, amidation, and conversion to acid chlorides. libretexts.org

Specific Considerations in Alpha-Carboxyl Group Protection using Oxazolidinone Derivatives

In the synthesis of complex molecules, such as peptides, it is often necessary to protect the carboxylic acid group to prevent unwanted side reactions. slideshare.netbibliomed.org The oxazolidinone ring itself can serve as a protecting group for the α-carboxyl group of amino acids like aspartic acid. researchgate.net

(5-Oxooxazolidin-4-yl)acetic acid derivatives have been investigated as a means of protecting the α-carboxyl group of aspartic acid. researchgate.net These derivatives can be formed by reacting the amino acid with an appropriate reagent to form the oxazolidinone ring. The oxazolidinone then masks the carboxylic acid, allowing for selective reactions at other sites in the molecule. researchgate.net However, caution is advised as side reactions can occur under certain conditions. nih.gov For example, the use of pseudoproline derivatives, which contain an oxazolidine (B1195125) ring, in automated flow peptide synthesis has been shown to lead to ring-opening and the formation of aspartimide, particularly under elevated temperature and pressure. nih.gov

The choice of protecting group is critical and depends on the specific reaction conditions to be employed. A good protecting group must be stable to the reaction conditions and easily removable without affecting other functional groups in the molecule. ddugu.ac.in Various protecting groups for carboxylic acids have been developed, each with its own set of conditions for introduction and removal. ddugu.ac.in

Intermolecular Interactions and their Chemical Implications

The chemical behavior of this compound derivatives is also influenced by intermolecular interactions, such as hydrogen bonding and other non-covalent forces. These interactions can affect the conformation of the molecule, its reactivity, and its physical properties.

Hydrogen Bonding Networks in Oxazolidinone Derivatives

The oxazolidinone ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of extensive hydrogen bonding networks in the solid state and in solution. cetjournal.it These hydrogen bonds can play a significant role in determining the crystal packing of these compounds and can also influence their solubility and other physical properties. spbu.ru

In the context of catalysis, hydrogen bonding has been shown to be a key factor in the enantioselectivity of certain reactions. acs.org For example, chiral phosphoric acid catalysts can interact with substrates through a network of non-covalent interactions, including hydrogen bonds, to control the stereochemical outcome of a reaction. acs.org

Non-Covalent Interactions in Molecular Systems

In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and π-π stacking interactions, can also be important in oxazolidinone systems. spbu.rursc.org These interactions can influence the conformation of the molecule and its ability to bind to other molecules, such as enzymes or receptors.

The study of non-covalent interactions is crucial for understanding the structure-activity relationships of biologically active oxazolidinone derivatives. nih.govnih.gov For example, the binding of oxazolidinone antibiotics to their ribosomal target is mediated by a complex network of non-covalent interactions. nih.gov Computational methods, such as density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), are often used to study these interactions in detail. spbu.ru

Structure Activity Relationship Sar Studies in 2 Oxooxazolidin 5 Yl Acetic Acid Analogues

Elucidation of Structural Determinants for Biological Activity

The fundamental framework for the biological activity of oxazolidinone analogues resides in specific structural features that are essential for target engagement. Early and extensive research on antibacterial oxazolidinones, such as linezolid (B1675486), has established key determinants of activity that provide a foundation for understanding the SAR of related scaffolds, including those based on 2-(2-oxooxazolidin-5-yl)acetic acid.

The oxazolidinone core itself is a primary structural requirement. Within this core, the substituent at the C-5 position plays a crucial role in potency. While initial studies focused on 5-acylaminomethyl groups, subsequent research has shown that other functionalities at this position can maintain or even enhance activity. nih.gov The acetic acid moiety in this compound represents one such variation at the C-5 position. Its size, polarity, and hydrogen bonding capability are critical factors.

Another key determinant is the substituent at the N-3 position of the oxazolidinone ring. A 3-aryl or heteroaryl group is often crucial for potent activity. nih.gov For instance, the 3-(3-fluorophenyl) group is a common feature in many active oxazolidinones. nih.gov The electronic nature and substitution pattern on this aromatic ring can significantly modulate the bioactivity profile.

Furthermore, computational studies employing methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have been instrumental in mapping the structural requirements. rsc.org These analyses help in visualizing the steric and electronic fields around the molecule that are favorable for interaction with the biological target, often the bacterial ribosome for antibacterial analogues. researchgate.net These models confirm the importance of the C-5 side chain and the N-3 aryl group in establishing key interactions within the target's binding pocket. rsc.org

Impact of Substituent Effects on Bioactivity Profiles

The bioactivity of 2-oxooxazolidin-5-yl acetic acid analogues can be finely tuned by modifying the substituents on the core structure. The effects of these modifications are a central aspect of SAR studies, providing a rational basis for the design of new, more potent compounds.

The C-5 side chain is a primary point of modification. Studies on related oxazolidinones have demonstrated that even subtle changes to the C-5 substituent can lead to significant shifts in antibacterial potency. For example, converting the commonly found 5-acetylaminomethyl group into other functionalities has yielded varied results. Elongating the methylene (B1212753) chain of the side group or converting the acetamido moiety into a guanidino group has been shown to decrease antibacterial activity. nih.gov Conversely, the strategic replacement of atoms within the side chain can be beneficial. A notable enhancement in in-vitro activity was observed when the carbonyl oxygen (=O) of the acetylamino group was replaced by a thiocarbonyl sulfur (=S), leading to a thiourea (B124793) derivative with 4-8 times stronger activity than linezolid in some cases. nih.gov

The following table summarizes the observed impact of various C-5 substituents on the antibacterial activity of oxazolidinone analogues.

C-5 Substituent Modification Effect on Antibacterial Activity Reference Compound(s)
Elongation of methylene chainDecreased activity5-aminopropyl analogue
Acetamido to GuanidinoDecreased activityGuanidino-substituted analogue
Carbonyl (=O) to Thiocarbonyl (=S)Enhanced in-vitro activity5-thiourea group containing compound
Acetylaminomethyl to 1,2,3-triazol-2-yl-methylMaintained or enhanced potencyTriazolyl-substituted oxazolidinones
Acetylaminomethyl to Isoxazol-3-yl-oxymethylMaintained or enhanced potencyIsoxazolyl-substituted oxazolidinones

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into its biological target's binding site. Conformational analysis is therefore a cornerstone of modern SAR studies, providing insights that go beyond simple two-dimensional structural representations.

For oxazolidinone analogues, the spatial arrangement of the N-3 aryl group relative to the oxazolidinone ring and the orientation of the C-5 side chain are critical. Computational techniques such as molecular dynamics (MD) simulations are employed to explore the conformational landscape of these molecules and to evaluate the stability of their binding modes. rsc.org These simulations can reveal the preferred conformations in solution and within a protein binding pocket.

For instance, in the development of dual inhibitors for sodium-dependent glucose co-transporters SGLT1 and SGLT2, molecular docking and MD simulations were used to refine protein-ligand interaction models. rsc.org Such studies help to identify the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). Alanine scanning mutagenesis can then be used experimentally or computationally to confirm the importance of these specific residues. rsc.org

3D-QSAR models further quantify the relationship between the three-dimensional properties of a molecule and its activity. These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. This information provides a detailed roadmap for designing new analogues with improved potency by guiding the placement of substituents to achieve an optimal conformational and electronic profile for target binding. rsc.org The application of these computational strategies is vital for understanding the complex SAR of 2-oxooxazolidin-5-yl acetic acid analogues and for the rational design of future therapeutic agents.

Mechanistic Investigations of Biological Activity Associated with 2 2 Oxooxazolidin 5 Yl Acetic Acid Derivatives

Interference with Bacterial Cell Wall Synthesis Pathways

While the principal mechanism of action for oxazolidinone derivatives is the inhibition of protein synthesis, the direct, significant interference with bacterial cell wall synthesis pathways is not a recognized primary mode of action for this class of compounds. The extensive body of research on oxazolidinones, including prominent members like linezolid (B1675486), consistently points to the ribosome as their main target. nih.govebsco.comnih.gov Their effectiveness stems from halting the production of proteins essential for bacterial viability, rather than by directly disrupting the synthesis of peptidoglycan, the main component of the bacterial cell wall.

Modulation of Enzymatic Activity

Beyond their antibacterial properties, derivatives of 2-(2-Oxooxazolidin-5-yl)acetic acid have been investigated for their ability to modulate the activity of several crucial mammalian enzymes, highlighting their potential in treating a range of non-infectious diseases.

5-Lipoxygenase (5-LO) Inhibition Mechanisms

Certain oxazolidinone derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. nih.govnih.gov Leukotrienes are inflammatory mediators implicated in conditions like asthma and allergic reactions. nih.govwikipedia.org

The mechanism of inhibition by these derivatives is direct, targeting the 5-LO enzyme itself. nih.gov A notable structural feature of these inhibitory compounds is the presence of a hydroxamic acid group attached to the oxazolidinone core at position 5. nih.gov This moiety is thought to act as an iron-chelating agent, binding to the non-heme iron atom at the active site of the 5-LO enzyme, which is essential for its catalytic activity. nih.govnih.gov

Studies have shown that these oxazolidinone hydroxamic acid derivatives can inhibit leukotriene biosynthesis in various cell-based assays with potencies comparable to, and in some cases exceeding, that of the well-known 5-LO inhibitor, zileuton. nih.gov For example, the compound PH-251 demonstrated an outstanding IC₅₀ value of 0.2 µM in inhibiting leukotriene biosynthesis in mouse mast cells. nih.gov

Compound Target IC₅₀ (µM) Assay System
PH-2495-LO< 1Cell-based and direct enzyme inhibition nih.gov
PH-2515-LO0.2Mouse mast cells nih.gov
Zileuton (Reference)5-LO0.4Mouse mast cells nih.gov

Aldose Reductase Inhibition Pathways

Derivatives of this compound and related structures have shown promise as inhibitors of aldose reductase (AR). nih.govsigmaaldrich.com This enzyme is a key component of the polyol pathway, which becomes overactive during periods of high blood sugar (hyperglycemia). nih.govsemanticscholar.org The accumulation of sorbitol, the product of the AR-catalyzed reaction, is linked to the development of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. semanticscholar.org

The inhibitory action of these oxazolidinone derivatives against aldose reductase is a key area of research for developing treatments for diabetic complications. nih.gov For instance, spiro oxazolidinediones derived from aralkyl ketones have been shown to be potent AR inhibitors. nih.gov The design of these inhibitors often focuses on achieving high selectivity for aldose reductase (ALR2) over the structurally similar aldehyde reductase (ALR1) to minimize potential side effects. nih.govresearchgate.net

Research into (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, which are structurally related to the core compound, has identified potent ALR2 inhibitors with submicromolar IC₅₀ values. researchgate.net Molecular docking studies suggest that these inhibitors bind tightly within the active site of the enzyme, interacting with key residues like His110, Trp111, and Tyr48. researchgate.net One derivative, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, exhibited a potent IC₅₀ value of 0.789 μM and excellent selectivity. nih.govmdpi.com

Compound Class Target Enzyme Key Finding
Spiro oxazolidinedionesAldose Reductase (AR)Potent in vitro and in vivo inhibitors nih.gov
(4-Oxo-2-thioxothiazolidin-3-yl)acetic acidsAldose Reductase (ALR2)Submicromolar IC₅₀ values, more potent than epalrestat (B1671369) researchgate.net
{2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acidAldose Reductase (ALR2)IC₅₀ of 0.789 μM with high selectivity nih.govmdpi.com

Glutathione-Dependent Enzyme mPGES-1 Inhibition

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is an inducible enzyme that catalyzes the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govnih.gov As such, inhibitors of mPGES-1 are sought after as potentially safer anti-inflammatory drugs compared to traditional NSAIDs, which block upstream cyclooxygenase (COX) enzymes. nih.gov

The oxazolidinone scaffold has been explored for its potential to inhibit mPGES-1. uthsc.eduresearchgate.net While direct studies on this compound are limited in this context, related structures have been investigated. For example, licofelone, which has an arylpyrrolizine structure, is a known dual inhibitor of mPGES-1 and 5-LO. nih.gov Derivatives of licofelone, such as LFA-9, which incorporates a 2-amino acetic acid moiety, have been designed to enhance binding to mPGES-1. nih.gov

Research into other acetic acid-based compounds, such as 2-(thiophen-2-yl)acetic acid, has led to the identification of selective mPGES-1 inhibitors with activity in the low micromolar range. bohrium.comresearchgate.netfrontiersin.org These findings suggest that the acetic acid side chain, a feature of the title compound, can be a valuable component in the design of mPGES-1 inhibitors.

Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov Biofilms are notoriously resistant to conventional antibiotic treatments and are a major cause of chronic and recurrent infections. nih.govmdpi.com Derivatives of the oxazolidinone class have demonstrated the ability to inhibit the formation of biofilms, particularly those of Gram-positive bacteria like Staphylococcus aureus. nih.govchemrxiv.org

The mechanisms behind the anti-biofilm activity of these compounds are multifaceted. While the primary antibacterial action of inhibiting protein synthesis contributes to this effect, other mechanisms are also at play. mdpi.com Some oxazolidinone derivatives have been shown to inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com For instance, certain derivatives have been observed to down-regulate genes associated with biofilm development, such as the icaD gene, which is involved in the production of a key adhesion molecule. mdpi.com

Furthermore, some 5-benzylidene-4-oxazolidinones have been shown not only to prevent biofilm formation but also to disperse pre-formed biofilms. nih.govchemrxiv.org These compounds can act synergistically with traditional antibiotics, significantly reducing the bacterial load in robust biofilm models. nih.govchemrxiv.org The exact molecular targets for this anti-biofilm activity are still under investigation but represent a promising avenue for developing new strategies to combat persistent bacterial infections. nih.govchemrxiv.org

Compound/Derivative Target Organism Observed Effect Potential Mechanism
TedizolidStaphylococcus aureusMore effective at inhibiting biofilm formation than eradicating established biofilms. nih.govDown-regulation of biofilm-related genes. nih.gov
RanbezolidMRSAComplete eradication of established biofilms at 8x MIC. mdpi.comInherent antibiofilm activity. mdpi.com
5-benzylidene-4-oxazolidinonesStaphylococcus aureusInhibition of biofilm formation and dispersal of pre-formed biofilms. nih.govchemrxiv.orgSynergistic action with other antibiotics, mechanism under investigation. nih.govchemrxiv.org
Oxazolidinone conjugates (2 and 3a)Bacillus subtilis, Pseudomonas aeruginosaGood inhibition of biofilms. researchgate.netNot specified.

Antiproliferative Mechanisms in Cellular Systems

While research specifically detailing the antiproliferative mechanisms of this compound derivatives is emerging, studies on structurally related 5-(carbamoylmethylene)-oxazolidin-2-ones provide significant insights into the potential pathways. These investigations suggest a multi-faceted approach to inhibiting cancer cell growth, primarily centered on the induction of apoptosis through mitochondrial dysfunction.

Detailed studies on these related oxazolidinone derivatives have shown that they can induce apoptosis by increasing the production of reactive oxygen species (ROS). This elevation in ROS leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Consequently, cytochrome c is released from the mitochondria into the cytosol, which in turn activates caspase-9, a critical initiator caspase. Activated caspase-9 then triggers a cascade of effector caspases, leading to the execution phase of apoptosis and cell death.

Furthermore, some of these derivatives have been observed to arrest the cell cycle in the G1 phase. This is supported by the downregulation of Cyclin D1, a protein essential for the progression from the G1 to the S phase of the cell cycle. By halting cell cycle progression, these compounds effectively inhibit the proliferation of cancer cells. Notably, this antiproliferative activity has been observed in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells, while showing no significant cytotoxicity to non-tumorigenic cell lines.

Table 1: Antiproliferative Activity of a Representative 5-(carbamoylmethylene)-oxazolidin-2-one Derivative (OI)

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)17.66G1 phase arrest, increased ROS, reduced mitochondrial membrane potential, caspase-9 activation, cytochrome c release
HeLa (Cervical Cancer)31.10G1 phase arrest, increased ROS, reduced mitochondrial membrane potential, caspase-9 activation, cytochrome c release
MCF-10A (Non-tumorigenic)No significant cytotoxicityNot applicable

Anthelmintic Action Mechanisms

The anthelmintic properties of oxazolidinone derivatives have been investigated, though specific studies on this compound derivatives are not extensively documented. However, research on closely related 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives provides valuable information on their potential mode of action against helminths.

In studies using the adult Indian earthworm (Pheretima posthuma), a common model for anthelmintic screening, these oxazolidinone derivatives demonstrated significant paralytic effects. The primary mechanism of action for many anthelmintics involves interference with the neuromuscular coordination of the parasite. This can occur through various means, such as acting as agonists or antagonists at neurotransmitter receptors, leading to either spastic or flaccid paralysis. In the case of the studied oxazolidinone derivatives, the rapid paralysis observed suggests a potent effect on the neuromuscular system of the worms. While the precise molecular target has not been fully elucidated for this specific subclass of oxazolidinones, the broader class of anthelmintics is known to target ion channels and receptors crucial for nerve and muscle function in helminths.

Table 2: Anthelmintic Activity of a Representative 3-(3-pyridyl)-oxazolidinone-5-methyl Ester Derivative (Compound 11b)

OrganismActivityTime to Paralysis (min)Time to Death (min)
Pheretima posthumaAnthelmintic3.6 ± 0.28.1 ± 0.8

Antiparasitic Activity Mechanisms

The broader class of oxazolidinones has been recognized for its antiparasitic potential, although specific mechanistic studies on this compound derivatives are limited. The primary and most well-understood mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation.

Given the evolutionary relationship between bacterial and mitochondrial ribosomes, it is plausible that a similar mechanism could be at play in the antiparasitic activity of these compounds. By targeting the mitochondrial ribosomes of parasites, oxazolidinone derivatives could disrupt essential energy production and other mitochondrial functions, ultimately leading to parasite death.

Furthermore, some studies on other heterocyclic compounds with antiparasitic activity have pointed towards the inhibition of specific parasitic enzymes as a mode of action. It is conceivable that derivatives of this compound could also exert their antiparasitic effects by inhibiting crucial enzymes in the metabolic pathways of parasites. However, further research is required to identify the specific molecular targets of these derivatives in various parasites.

Thyrotropin-Releasing Hormone (TRH) Mimetic Activity

Derivatives of this compound have been investigated as potent and orally effective mimetics of thyrotropin-releasing hormone (TRH). TRH is a hypothalamic hormone that plays a crucial role in the central nervous system (CNS) by acting as a neurotransmitter or neuromodulator.

One such derivative, Rovatirelin, has been shown to bind to the human TRH receptor with high affinity. Upon binding, it activates the nervous system by promoting the release of key neurotransmitters. This includes the stimulation of the central noradrenergic system, leading to an increase in noradrenaline levels in regions like the medial prefrontal cortex. The facilitatory action of Rovatirelin on the firing rate of noradrenergic neurons in the locus coeruleus is inhibited by TRH receptor antagonists, confirming its mechanism is mediated through the TRH receptor.

The downstream effects of this receptor activation also include the promotion of acetylcholine (B1216132) and dopamine (B1211576) release. This modulation of multiple neurotransmitter systems is believed to be the basis for the potential therapeutic effects of these TRH mimetics in conditions such as spinocerebellar degeneration, where they are expected to improve ataxia. The action on acid-sensitive K+ channels has also been implicated in the electrophysiological effects of these compounds on neurons.

Table 3: Thyrotropin-Releasing Hormone (TRH) Mimetic Activity of Rovatirelin

ParameterFindingImplication
TRH Receptor Binding Binds to human TRH receptor with high affinity (Ki=702nM). researchgate.netActs as a direct agonist at the TRH receptor.
Neurotransmitter Release Promotes the release of noradrenaline, acetylcholine, and dopamine. mdpi.comModulates multiple neurotransmitter systems in the CNS. mdpi.com
Electrophysiological Effects Increases spontaneous firing of noradrenergic neurons in the locus coeruleus. researchgate.netEnhances neuronal activity in key brain regions. researchgate.net
Cellular Mechanism Action is inhibited by TRH receptor antagonists; involves acid-sensitive K+ channels. researchgate.netConfirms receptor-mediated action and provides insight into downstream signaling. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 2 Oxooxazolidin 5 Yl Acetic Acid Structures

Density Functional Theory (DFT) Applications in Oxazolidinone Research

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. mdpi.cominformaticsjournals.co.in It is particularly useful for studying oxazolidinone derivatives, providing a balance between accuracy and computational cost. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which helps in corroborating experimental data and understanding the molecule's intrinsic characteristics. semanticscholar.org

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. aimspress.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. aimspress.commdpi.com

From the HOMO and LUMO energies, other global reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. mdpi.com

These parameters offer a detailed picture of the charge transfer interactions that can occur within the molecule and its potential bioactivity. aimspress.comniscpr.res.in

Table 1: Illustrative Electronic Properties of 2-(2-Oxooxazolidin-5-yl)acetic Acid This table presents typical values that would be expected from a DFT calculation for this type of molecule, based on data for similar structures.

ParameterTypical Calculated Value (eV)Significance
EHOMO-7.5 eVElectron-donating capability
ELUMO-1.2 eVElectron-accepting capability
Energy Gap (Egap)6.3 eVChemical stability and reactivity mdpi.com
Ionization Potential (I)7.5 eVEnergy to remove an electron informaticsjournals.co.in
Electron Affinity (A)1.2 eVEnergy to accept an electron informaticsjournals.co.in

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. informaticsjournals.co.in The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating various potential values. pearson.com

Red regions denote areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack.

Green regions indicate neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the carbonyl oxygen of the oxazolidinone ring and the oxygen atoms of the carboxylic acid group. These sites represent the primary centers for hydrogen bonding and electrophilic interactions. Conversely, positive potential (blue) would be concentrated on the hydrogen atom of the carboxylic acid and the N-H group of the ring, identifying them as the most probable sites for nucleophilic attack or deprotonation. pearson.comrsc.org

Theoretical vibrational frequency analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. rasayanjournal.co.in By calculating the vibrational modes of an optimized molecular structure, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated and experimental frequencies helps to confirm the molecular structure. nih.gov

For this compound, key vibrational modes would include:

C=O stretching: Strong absorption bands corresponding to the carbonyl groups in the oxazolidinone ring and the carboxylic acid.

O-H stretching: A broad band characteristic of the carboxylic acid hydroxyl group.

N-H stretching: A distinct peak from the amine group in the oxazolidinone ring.

C-O stretching: Bands related to the ether linkage in the ring and the C-O bond of the acid.

The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate to a specific normal mode of vibration.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups This table shows representative frequency ranges for the main functional groups of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
Carboxylic AcidO-H Stretch3200-2500 (broad)
AmineN-H Stretch3300-3100
Ring & Acid CarbonylsC=O Stretch1760-1690
Ring & Acid C-OC-O Stretch1300-1050

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred binding orientation of one molecule (the ligand) to a second (the receptor), such as a protein or enzyme. researchgate.net This technique is instrumental in drug discovery for evaluating how a potential drug molecule might interact with its biological target. For oxazolidinone compounds, a primary target is often the bacterial ribosome, where they inhibit protein synthesis. researchgate.netmdpi.com

In a docking study of this compound, the molecule would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating a binding score or energy for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The acetic acid side chain, with its hydrogen bond donor (OH) and acceptor (C=O) capabilities, would be expected to form critical interactions with amino acid residues in the target's binding pocket.

Conformational Analysis through Computational Methods

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. informaticsjournals.co.in Using computational methods like DFT, a potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. researchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the acetic acid moiety to the oxazolidinone ring. This analysis would identify the lowest-energy (most stable) conformation, which is crucial for understanding its three-dimensional shape and how it interacts with biological receptors. The results typically show energy minima corresponding to stable staggered conformations and energy maxima for unstable eclipsed conformations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. nih.govresearchgate.net This analysis provides detailed chemical insights into charge delocalization, intramolecular charge transfer, and hyperconjugative effects that contribute to molecular stability. researchgate.netfrontiersin.org

The strength of these donor-acceptor interactions is quantified by the second-order perturbation stabilization energy, E(2). frontiersin.org A higher E(2) value indicates a stronger interaction. In this compound, NBO analysis could reveal:

Hyperconjugation involving the lone pair electrons on the oxygen and nitrogen atoms of the oxazolidinone ring. For example, the interaction between a lone pair on an oxygen atom (donor) and an adjacent anti-bonding C-C or C-N orbital (acceptor).

Intramolecular hydrogen bonding, if present in certain conformations.

Delocalization of electron density from the oxygen lone pairs into the π* anti-bonding orbitals of the carbonyl groups, which contributes to the stability of the amide and carboxyl functionalities. frontiersin.org

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides examples of the types of intramolecular interactions that NBO analysis would identify for this molecule.

Donor NBOAcceptor NBOInteraction TypeE(2) (kcal/mol)
LP(1) O (Ring Carbonyl)π(C-N)π-conjugation~30-40
LP(1) N (Ring Amide)π(C=O)Resonance stabilization~50-60
LP(2) O (Carboxyl OH)π(C=O)Resonance in acid group~45-55
σ(C-H)σ(C-C)Hyperconjugation~2-5

In Silico Screening and Lead Optimization Strategies

The development of novel therapeutic agents based on the this compound scaffold is increasingly reliant on computational chemistry and theoretical modeling. These in silico techniques offer a rapid and cost-effective means to screen vast virtual libraries of compounds and to guide the optimization of lead candidates by predicting their biological activity, pharmacokinetic properties, and potential for target interaction. nih.govnih.gov

Virtual Screening for Hit Identification:

The process often commences with virtual screening to identify "hit" compounds from large chemical databases. nih.govnih.gov For a scaffold like this compound, this can involve both ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution 3D structure of the biological target, LBVS methods are employed. These strategies rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Pharmacophore modeling, a key LBVS technique, can be developed based on the known structure of this compound and its active analogues. This model defines the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, becomes a powerful tool. nih.gov This method simulates the binding of a library of virtual compounds into the active site of the target. For instance, in the context of antibacterial drug discovery, derivatives of this compound could be docked into the active site of an enzyme like LpxC deacetylase to predict their binding affinity and orientation. nih.gov The results of such a screening can be ranked based on scoring functions that estimate the binding energy.

Lead Optimization Strategies:

Once initial hits are identified, lead optimization aims to enhance their potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com This is an iterative process guided by the Design-Make-Test-Analyze (DMTA) cycle. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into how modifications to the scaffold affect activity. danaher.com These models can then be used to predict the activity of newly designed compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time. danaher.com For a promising derivative of this compound bound to its target, MD simulations can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity. frontiersin.org This information is invaluable for making rational modifications to the lead compound to improve its binding.

ADMET Prediction: In silico models are widely used to predict the pharmacokinetic and toxicological properties of drug candidates at an early stage. danaher.com For derivatives of this compound, various computational tools can predict properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential for off-target effects. This helps in prioritizing compounds with favorable drug-like properties for further development. mdpi.com

Illustrative Data from In Silico Studies:

The following tables represent the types of data generated during in silico screening and lead optimization studies on heterocyclic compounds, which would be analogous to studies on this compound derivatives.

Table 1: Example of Molecular Docking Results for Hypothetical this compound Derivatives Targeting a Bacterial Enzyme.
Compound IDModification on Acetic Acid MoietyBinding Affinity (kcal/mol)Key Interacting Residues
Lead-01-COOH (Parent)-7.5ARG145, HIS265, TYR289
Opt-01a-CONH2-7.9ARG145, HIS265, GLN123
Opt-01b-CONH(CH3)-8.2ARG145, HIS265, TYR289, ILE124
Opt-01c-COOCH3-6.8ARG145, TYR289
Table 2: Predicted ADMET Properties for Optimized Derivatives.
Compound IDLogPAqueous Solubility (mg/L)Predicted Oral Bioavailability (%)
Lead-011.2High75
Opt-01a0.9High80
Opt-01b1.5Moderate70
Opt-01c1.8Moderate65

These in silico strategies, by integrating computational modeling with medicinal chemistry, significantly accelerate the discovery and development of new drugs based on the this compound scaffold, allowing for a more rational and resource-efficient approach to lead optimization. frontiersin.org

Advanced Analytical Characterization Techniques in Oxazolidinone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of "2-(2-Oxooxazolidin-5-yl)acetic acid" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of "this compound".

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the oxazolidinone ring, characteristic signals are expected for the protons at the C5 position and the methylene (B1212753) protons of the acetic acid side chain. The proton on the nitrogen atom of the oxazolidinone ring also gives a characteristic signal. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbon of the oxazolidinone ring, the carbonyl carbon of the carboxylic acid, the C5 carbon of the ring, and the methylene carbon of the acetic acid moiety. chemicalbook.comwisc.edu The chemical shifts of these carbons are indicative of their electronic environment.

Below is a table summarizing predicted and observed ¹H and ¹³C NMR chemical shifts for related structures, providing an expected range for "this compound".

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O (Oxazolidinone)-~158-160
C=O (Carboxylic Acid)-~170-180
CH (C5 of ring)~4.5-5.0~70-75
CH₂ (Acetic acid)~2.5-3.0~35-40
NH~6.0-8.0-
OH (Carboxylic acid)~10.0-12.0-
Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. nist.gov Key characteristic absorption bands would include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. libretexts.org

A strong C=O stretch from the oxazolidinone ring carbonyl, usually around 1750-1730 cm⁻¹.

A strong C=O stretch from the carboxylic acid carbonyl, typically around 1725-1700 cm⁻¹. researchgate.net

An N-H stretch from the oxazolidinone ring, appearing around 3300-3100 cm⁻¹.

C-O stretching bands for the ester-like linkage in the oxazolidinone ring and the carboxylic acid.

The presence and position of these bands provide clear evidence for the key functional groups within the molecule.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Amide)3300-3100
C=O (Oxazolidinone)1750-1730
C=O (Carboxylic Acid)1725-1700
C-O Stretch1300-1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of "this compound" and for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₅H₇NO₄, corresponding to a molecular weight of approximately 157.11 g/mol . bldpharm.com

In a mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. The fragmentation pattern can provide further structural confirmation. Expected fragments could arise from the loss of CO₂, the cleavage of the acetic acid side chain, or the opening of the oxazolidinone ring.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of "this compound" and for separating and quantifying its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The C5 position of the oxazolidinone ring in "this compound" is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). Chiral High-Performance Liquid Chromatography (HPLC) is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. nih.gov This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govbeilstein-journals.org The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. nih.gov By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. For "this compound," a single-crystal X-ray diffraction study would unambiguously determine the bond lengths, bond angles, and the absolute configuration (R or S) of the stereocenter at C5. rsc.org This technique also reveals details about the solid-state packing and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. nih.gov The resulting crystal structure serves as the ultimate proof of the molecule's constitution and stereochemistry.

Emerging Research Directions and Future Perspectives for 2 2 Oxooxazolidin 5 Yl Acetic Acid in Medicinal Chemistry

Design and Synthesis of Novel Oxazolidinone Scaffolds for Target-Specific Modulation

The development of new oxazolidinone-based drugs is heavily reliant on the innovative design and synthesis of novel scaffolds. researchgate.net A primary goal is to create molecules that can overcome existing challenges, such as bacterial resistance and poor solubility, while targeting specific biological pathways. nih.govresearchgate.net

One emerging strategy involves the hybridization of oxazolidinones with other active moieties to create synergistic effects. nih.gov For instance, researchers have developed a linezolid-nitroxide conjugate that demonstrated improved efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) biofilms compared to linezolid (B1675486) alone. nih.gov Another innovative approach is the creation of "Trojan Horse" molecules, where an oxazolidinone is linked to a siderophore via a cephalosporin. This design facilitates entry into bacteria, and subsequent cleavage by bacterial enzymes releases the active oxazolidinone drug at its target. nih.gov

Modifications to the core oxazolidinone structure are also a key area of investigation. Changes to the C-5 side chain and isosteric replacement of parts of the molecule have led to derivatives with increased activity against a range of Gram-positive bacteria. nih.gov Furthermore, the incorporation of silicon into the oxazolidinone scaffold has been explored to improve properties like brain penetration, which could be crucial for treating central nervous system infections. nih.gov The synthesis of these novel scaffolds often involves multi-step processes, starting from commercially available materials and employing various chemical reactions to build the final complex molecules. nih.gov

A significant challenge in synthesizing new 3-aryl-2-oxazolidinone derivatives is the formation of the oxazolidinone ring itself. nih.gov Researchers are actively developing more direct and efficient synthetic routes to overcome this hurdle and facilitate the creation of libraries of new compounds for biological screening. nih.gov

Table 1: Examples of Novel Oxazolidinone Scaffolds and Their Intended Effects

Scaffold TypeDesign StrategyIntended Effect
Linezolid-nitroxide conjugateHybridization with a nitroxide moietyImproved potency against MRSA biofilms. nih.gov
Oxazolidinone-cephalosporin-siderophore"Trojan Horse" delivery systemEnhanced penetration into bacteria and targeted release of the active drug. nih.gov
Silicon-incorporated oxazolidinonesIncorporation of a silicon atomImproved brain exposure for treating CNS infections. nih.gov
C-5 side chain modified oxazolidinonesModification of the C-5 side chainIncreased activity against resistant and susceptible Gram-positive bacteria. nih.gov

Development of Oxazolidinone-Based Chemical Probes for Biological Research

The inherent biological activity of the oxazolidinone scaffold makes it an excellent candidate for the development of chemical probes. These probes are invaluable tools for studying biological processes, visualizing cellular structures, and understanding drug-target interactions. researchgate.net

A common strategy for creating these probes is to attach a fluorescent molecule to an oxazolidinone derivative. researchgate.net For example, an azide-functionalized analogue of linezolid has been synthesized, which retains its antimicrobial activity. This analogue can then be easily "clicked" onto a fluorophore, creating a fluorescent probe that can be used to visualize the antibiotic's distribution within bacterial cells. researchgate.net Such probes are instrumental in studying mechanisms of bacterial penetration and efflux, helping researchers understand how bacteria develop resistance. researchgate.net

Beyond tracking antibiotics, oxazolidinone-based probes are being designed for other biological applications. Researchers have developed a pH-responsive fluorescent probe derived from an oxazolidine (B1195125) structure. mdpi.com This probe exhibits changes in its fluorescence based on the pH of its environment, making it suitable for imaging pH-dependent organelles within living cells, such as mitochondria and lysosomes. mdpi.com The design of this probe relies on the pH-dependent opening and closing of the oxazolidine ring. mdpi.com

The synthesis of these probes often involves functionalizing the oxazolidinone scaffold in a way that allows for conjugation with a reporter molecule, like a fluorophore, without compromising the scaffold's inherent biological recognition properties. researchgate.net

Table 2: Applications of Oxazolidinone-Based Chemical Probes

Probe TypeApplicationResearch Area
Fluorescently-labeled linezolid analogueVisualizing antibiotic distribution in bacteria. researchgate.netAntibiotic resistance and uptake mechanisms. researchgate.net
pH-responsive oxazolidine probeImaging pH changes in cellular organelles. mdpi.comCell biology and physiology. mdpi.com

Rational Drug Design Approaches for Enhanced Bioactivity and Selectivity

Rational drug design, often aided by computational methods, is a cornerstone of modern medicinal chemistry, and it is being rigorously applied to the development of oxazolidinone-based therapeutics. nih.gov The goal is to design molecules with enhanced biological activity against their intended target and high selectivity to minimize off-target effects. nih.gov

A key aspect of this approach is understanding the structure-activity relationship (SAR) of oxazolidinone derivatives. nih.gov By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify which parts of the molecule are crucial for its function. For example, studies on (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have shown that the presence of electron-withdrawing substituents on the phenyl ring can be favorable for antibacterial activity. nih.gov

Computational techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are powerful tools in this process. nih.gov By developing models that correlate the chemical structure of a series of compounds with their biological activity, researchers can predict the potency of new, unsynthesized molecules. nih.gov One such study on (S)-3-Aryl-5-substituted oxazolidinones used the Comparative Molecular Field Analysis (CoMFA) method to create a predictive model that guided the synthesis of new compounds with good agreement between their predicted and experimentally observed antibacterial activity. nih.gov

These design strategies aim to optimize various properties of the drug candidate, including its ability to bind to the target, its metabolic stability, and its solubility. nih.gov For instance, the oxazolidinone ring is considered a bioisostere of groups like carbamates and amides, but its cyclic nature can confer greater metabolic and chemical stability. nih.gov By leveraging these inherent properties and making targeted modifications, medicinal chemists are working to develop the next generation of highly effective and selective oxazolidinone-based drugs. researchgate.net

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(2-Oxooxazolidin-5-yl)acetic acid, and how can purity be optimized?

Methodological Answer:
Multi-step synthesis routes involving cyclization and carboxylation are commonly employed. For example, a two-step approach could involve:

Cyclization of precursors : Reacting a β-hydroxy amino acid derivative with a carbonylating agent (e.g., phosgene or triphosgene) to form the oxazolidinone ring.

Carboxylation : Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions.
Purification : Use recrystallization (e.g., from DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity products. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and tautomeric equilibria of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can model:

  • Tautomeric stability : Compare energy differences between keto-enol or lactam-lactim forms. Becke’s hybrid exchange-correlation functional improves accuracy for thermochemical properties (average error <3 kcal/mol) .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or organic solvent environments.
  • Spectroscopic validation : Compare computed IR/NMR shifts (e.g., carbonyl stretches at ~1750 cm⁻¹) with experimental data to validate tautomeric populations .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify oxazolidinone protons (δ 4.1–4.5 ppm, multiplet) and acetic acid protons (δ 3.7–3.9 ppm, singlet).
    • ¹³C NMR : Confirm carbonyl groups (δ ~170 ppm for oxazolidinone; δ ~175 ppm for acetic acid).
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns verifying the oxazolidinone ring (e.g., m/z loss of 44 Da corresponding to CO₂).
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions between experimental and computational reactivity data for this compound?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Perform time-dependent experiments (e.g., reaction monitoring via in-situ IR) to distinguish intermediates. Compare with DFT-derived activation barriers.
  • Solvent/medium effects : Replicate computational solvent models (e.g., SMD for DMSO) in lab conditions. Discrepancies often arise from unaccounted hydrogen bonding or ionic interactions.
  • Error analysis : Quantify systematic errors in DFT functionals (e.g., overestimation of conjugation effects) using benchmark datasets like GMTKN55 .

Basic: What are recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) in storage vials. The compound is hygroscopic, and water ingress accelerates ring-opening reactions.
  • Compatibility : Avoid contact with strong bases or oxidizing agents. Refer to safety data indicating stability under inert atmospheres (N₂/Ar) .

Advanced: How does the compound’s tautomeric equilibrium influence its biological interactions, and what experimental strategies probe this?

Methodological Answer:

  • Biological relevance : The lactam-lactim equilibrium affects hydrogen-bonding capacity and binding to enzymes (e.g., peptidases).
  • Experimental probes :
    • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence at 100–120°C) to estimate tautomerization rates.
    • Isotopic labeling : Use ¹⁵N or ¹³C isotopes to track tautomer populations via heteronuclear coupling in 2D NMR.
    • X-ray crystallography : Resolve dominant tautomeric forms in solid-state structures .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO (5–10% v/v in water) yield high-purity crystals.
  • Mixed solvents : Ethyl acetate/hexane (1:3 ratio) achieves slow crystallization, minimizing inclusion of impurities.
  • Temperature gradient : Dissolve at 60–70°C and cool to 4°C overnight for maximal recovery .

Advanced: Can this compound act as a chiral ligand in asymmetric catalysis, and how is its enantiomeric excess quantified?

Methodological Answer:

  • Ligand design : The oxazolidinone ring provides a rigid scaffold for coordinating metals (e.g., Cu²⁺ or Pd⁰). Functionalize the acetic acid group to tune steric/electronic effects.
  • Enantiomeric analysis :
    • Chiral HPLC : Use a Chiralpak IC column (hexane:IPA 90:10, 1 mL/min) to resolve enantiomers.
    • Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm for quantitative ee determination .

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